Rabdosiin

Description

Properties

IUPAC Name |

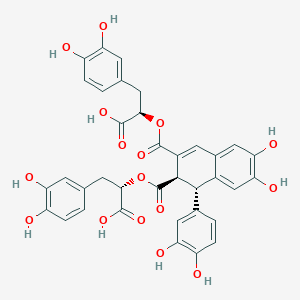

(2S)-2-[(1S,2R)-3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-1-(3,4-dihydroxyphenyl)-6,7-dihydroxy-1,2-dihydronaphthalene-2-carbonyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H30O16/c37-21-4-1-15(7-24(21)40)9-29(33(45)46)51-35(49)20-11-18-13-27(43)28(44)14-19(18)31(17-3-6-23(39)26(42)12-17)32(20)36(50)52-30(34(47)48)10-16-2-5-22(38)25(41)8-16/h1-8,11-14,29-32,37-44H,9-10H2,(H,45,46)(H,47,48)/t29-,30+,31+,32+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKWZFIDWHLCPHJ-ZLESDFJESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C2C(C3=CC(=C(C=C3C=C2C(=O)OC(CC4=CC(=C(C=C4)O)O)C(=O)O)O)O)C5=CC(=C(C=C5)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C[C@@H](C(=O)O)OC(=O)[C@@H]2[C@H](C3=CC(=C(C=C3C=C2C(=O)O[C@H](CC4=CC(=C(C=C4)O)O)C(=O)O)O)O)C5=CC(=C(C=C5)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H30O16 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

718.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Rabdosiin: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rabdosiin, a caffeic acid tetramer with a unique lignan (B3055560) skeleton, has garnered significant interest within the scientific community for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities. This technical guide provides an in-depth overview of the natural sources and distribution of Rabdosiin, methodologies for its extraction and quantification, and an exploration of its biological signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Sources and Distribution of Rabdosiin

Rabdosiin has been isolated from a variety of plant species, primarily within the Lamiaceae (mint) and Boraginaceae (borage) families. The distribution of Rabdosiin can vary significantly between species, plant part, and even the developmental stage of the plant.

Plant Families and Species

Rabdosiin has been identified in the following plant families and species:

-

Lamiaceae:

-

Boraginaceae:

Quantitative Distribution

The concentration of Rabdosiin in plant materials can be influenced by various factors, including genetics, geographical location, and cultivation conditions. Limited quantitative data is available in the literature, with a notable study on the callus cultures of Mertensia maritima.

| Plant Source | Plant Part/Culture Type | Rabdosiin Content (% dry wt) | Reference |

| Mertensia maritima | Callus Culture | 0.14 | [2] |

Further research is required to quantify Rabdosiin content in other natural sources and various plant tissues to facilitate the selection of high-yielding species for potential commercial production.

Biosynthesis of Rabdosiin

The biosynthesis of Rabdosiin originates from the phenylpropanoid pathway, a major route for the production of a wide array of secondary metabolites in plants. The pathway commences with the amino acid phenylalanine. While the complete biosynthetic pathway of Rabdosiin has not been fully elucidated, it is understood to be a derivative of rosmarinic acid, which is formed from the esterification of caffeic acid and 3,4-dihydroxyphenyl lactic acid. It is proposed that Rabdosiin is formed through the oxidative coupling of two molecules of rosmarinic acid.

Experimental Protocols

Extraction and Isolation of Rabdosiin

The following is a general protocol for the extraction and isolation of Rabdosiin from plant material. Optimization may be required depending on the specific plant matrix.

Materials:

-

Dried and powdered plant material

-

Water

-

Silica (B1680970) gel for column chromatography

-

Sephadex LH-20

-

Rotary evaporator

-

Chromatography columns

Procedure:

-

Extraction:

-

Macerate the dried, powdered plant material with dichloromethane at room temperature.

-

Filter and concentrate the extract under reduced pressure using a rotary evaporator.

-

Subsequently, extract the plant residue with a mixture of methanol and water (e.g., 7:3 v/v).

-

Filter and concentrate the polar extract.

-

-

Fractionation and Isolation:

-

Subject the concentrated polar extract to column chromatography on silica gel.

-

Elute the column with a gradient of solvents, such as a mixture of dichloromethane and methanol, gradually increasing the polarity.

-

Monitor the fractions by thin-layer chromatography (TLC).

-

Combine fractions containing compounds with similar TLC profiles.

-

Further purify the Rabdosiin-containing fractions using Sephadex LH-20 column chromatography with methanol as the eluent.

-

The purity of the isolated Rabdosiin can be confirmed by High-Performance Liquid Chromatography (HPLC) and its structure elucidated using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1]

-

Quantification of Rabdosiin by HPLC-UV

A validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method is essential for the accurate quantification of Rabdosiin in plant extracts and formulations.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient elution using a mixture of acetonitrile (B52724) and acidified water (e.g., with 0.1% formic acid or phosphoric acid). The gradient program should be optimized to achieve good separation of Rabdosiin from other components in the extract.

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature, for instance, 30°C.

-

Detection Wavelength: Based on the UV absorption maxima of Rabdosiin, which is typically around 280 nm and 330 nm.

-

Injection Volume: 20 µL.

Method Validation: The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines, including assessments of:

-

Linearity: A calibration curve should be constructed using standard solutions of Rabdosiin at various concentrations.

-

Precision: Assessed through repeatability (intra-day) and intermediate precision (inter-day) studies.

-

Accuracy: Determined by recovery studies using spiked samples.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): To establish the sensitivity of the method.

-

Specificity: To ensure that the peak corresponding to Rabdosiin is not interfered with by other compounds in the sample matrix.

Biological Activity and Signaling Pathways

Rabdosiin and extracts from Rabdosia species have been reported to exhibit anti-inflammatory and anticancer properties. A key mechanism underlying these effects is the modulation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.

Anti-inflammatory Activity via MAPK/NF-κB Pathway Inhibition

Inflammatory stimuli, such as lipopolysaccharide (LPS), can activate the MAPK and NF-κB signaling cascades, leading to the production of pro-inflammatory mediators. Extracts from Rabdosia species have been shown to inhibit this process. The proposed mechanism involves the suppression of the phosphorylation of key proteins in the MAPK pathway (ERK, JNK, and p38), which in turn prevents the activation of the NF-κB transcription factor. The inhibition of NF-κB activation leads to a downstream reduction in the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as enzymes like iNOS and COX-2.

References

An In-depth Technical Guide to the Rabdosiin Biosynthetic Pathway in Plants

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of Rabdosiin, a complex phenolic compound found in various plants, including those of the Isodon genus. Drawing from established knowledge of phenylpropanoid metabolism and analogous pathways, this document details the enzymatic steps, presents available quantitative data, outlines relevant experimental protocols, and visualizes the intricate molecular processes involved in the formation of this bioactive natural product.

Proposed Biosynthetic Pathway of Rabdosiin

The biosynthesis of Rabdosiin is hypothesized to originate from the phenylpropanoid pathway , a major route for the synthesis of a wide variety of plant secondary metabolites. The pathway begins with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to produce key intermediates, such as caffeic acid. Building on the well-elucidated pathway of the structurally related compound, rosmarinic acid, a plausible route to Rabdosiin can be proposed.[1][2] This involves the formation of a rosmarinic acid-like intermediate, followed by an oxidative coupling reaction to yield the final Rabdosiin molecule.

Stage 1: The Phenylpropanoid Pathway Core

The initial stage involves the conversion of L-phenylalanine to 4-coumaroyl-CoA, a central precursor.[3]

-

L-Phenylalanine is deaminated by Phenylalanine Ammonia-Lyase (PAL) to produce trans-Cinnamic acid .[1][3]

-

Cinnamic acid is then hydroxylated by Cinnamate 4-Hydroxylase (C4H) , a cytochrome P450 monooxygenase, to form p-Coumaric acid .[1][4]

-

p-Coumaric acid is activated by 4-Coumarate:CoA Ligase (4CL) to yield 4-Coumaroyl-CoA .[1][5]

Stage 2: Formation of a Caffeoyl Ester Intermediate (Analogous to Rosmarinic Acid Synthesis)

The pathway diverges to produce a tyrosine-derived precursor which is then combined with a phenylpropanoid-derived unit. This process is well-documented for rosmarinic acid biosynthesis.[6][7]

-

Parallel to the phenylpropanoid pathway, L-tyrosine is converted to 3,4-dihydroxyphenyllactic acid .[1]

-

Rosmarinic Acid Synthase (RAS) , a BAHD acyltransferase, catalyzes the esterification of 4-Coumaroyl-CoA with the tyrosine-derived precursor.[6][7]

-

Subsequent hydroxylation reactions on the phenolic rings, catalyzed by cytochrome P450 hydroxylases (CYP98A family) , lead to the formation of a caffeoyl ester intermediate , such as rosmarinic acid.[7]

Stage 3: Oxidative Coupling to Form Rabdosiin

The final and defining step is the dimerization of the caffeoyl ester intermediate through oxidative coupling to form the complex structure of Rabdosiin. This type of reaction is common in the biosynthesis of lignans (B1203133) and other complex phenols.[8]

-

An enzyme, likely a laccase or a peroxidase , catalyzes a one-electron oxidation of two molecules of the rosmarinic acid-like precursor, generating phenoxy radicals.[9][10]

-

These radicals then undergo a stereospecific coupling to form the C-C and C-O-C bonds characteristic of Rabdosiin. In lignan (B3055560) biosynthesis, dirigent proteins are often involved in guiding the stereochemistry of this coupling.[8]

References

- 1. researchgate.net [researchgate.net]

- 2. Rosmarinic acid - Wikipedia [en.wikipedia.org]

- 3. Phenylpropanoid - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Rosmarinic Acid as Bioactive Compound: Molecular and Physiological Aspects of Biosynthesis with Future Perspectives [mdpi.com]

- 7. Independent evolution of rosmarinic acid biosynthesis in two sister families under the Lamiids clade of flowering plants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Distribution, biosynthesis and therapeutic potential of lignans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Laccase - Wikipedia [en.wikipedia.org]

- 10. Laccase‐catalysed oxidations of naturally occurring phenols: from in vivo biosynthetic pathways to green synthetic applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Rabdosiin: Chemical Structure, Stereochemistry, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rabdosiin (B45785), a complex phenolic compound, has garnered significant interest within the scientific community for its diverse biological activities, including cytotoxic, antioxidant, anti-inflammatory, and potential anti-HIV properties. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and known biological functions of Rabdosiin. Detailed experimental protocols for its isolation, characterization, and biological evaluation are presented, alongside quantitative data to facilitate comparative analysis. Furthermore, this document elucidates the potential mechanism of action of Rabdosiin by exploring its interaction with key signaling pathways, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Stereochemistry

Rabdosiin is a naturally occurring lignan (B3055560) derivative with a complex and well-defined chemical structure. Its systematic IUPAC name is (2R)-2-[(1R,2S)-3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-1-(3,4-dihydroxyphenyl)-6,7-dihydroxy-1,2-dihydronaphthalene-2-carbonyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid[1].

The molecular formula of Rabdosiin is C₃₆H₃₀O₁₆, with a molecular weight of 718.61 g/mol [1]. The stereochemistry of Rabdosiin is crucial for its biological activity and is explicitly defined by the IUPAC name and other chemical identifiers.

Table 1: Chemical Identifiers for Rabdosiin

| Identifier | Value |

| IUPAC Name | (2R)-2-[(1R,2S)-3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-1-(3,4-dihydroxyphenyl)-6,7-dihydroxy-1,2-dihydronaphthalene-2-carbonyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid[1] |

| Molecular Formula | C₃₆H₃₀O₁₆[1] |

| Molecular Weight | 718.61 g/mol [1] |

| InChI | InChI=1S/C36H30O16/c37-21-4-1-15(7-24(21)40)9-29(33(45)46)51-35(49)20-11-18-13-27(43)28(44)14-19(18)31(17-3-6-23(39)26(42)12-17)32(20)36(50)52-30(34(47)48)10-16-2-5-22(38)25(41)8-16/h1-8,11-14,29-32,37-44H,9-10H2,(H,45,46)(H,47,48)/t29-,30-,31-,32-/m1/s1[1] |

| InChIKey | VKWZFIDWHLCPHJ-SEVDZJIVSA-N[1] |

| SMILES | C1=CC(=C(C=C1C--INVALID-LINK--OC(=O)[C@H]2--INVALID-LINK--O)O)C(=O)O)O)O">C@@HC5=CC(=C(C=C5)O)O)O)O |

| CAS Number | 119152-54-4[2] |

The stereochemical configuration of the chiral centers is critical for the biological activity of Rabdosiin and is defined as (2R), (1'R, 2'S), and (1''R).

Biological Activities and Quantitative Data

Rabdosiin has been reported to exhibit a range of biological activities. The most well-documented of these is its cytotoxic effect on various cancer cell lines. Additionally, it possesses antioxidant, anti-inflammatory, and has been suggested to have anti-HIV properties.

Table 2: Cytotoxic Activity of Rabdosiin

| Cell Line | Cancer Type | IC₅₀ (µg/mL) |

| MCF-7 | Breast Cancer | 75 ± 2.12 |

| SKBR3 | Breast Cancer | 83 ± 3.54 |

| HCT-116 | Colon Cancer | 84 ± 7.78 |

Data obtained from a study on (-)-Rabdosiin isolated from Ocimum sanctum L.

Table 3: Other Reported Biological Activities of Rabdosiin

| Activity | Assay | Result |

| Antioxidant | DPPH Radical Scavenging | Rabdosiin exhibited scavenging activity. Specific IC₅₀ values for the pure compound are not consistently reported, but it is noted as an effective scavenger of reactive oxygen species. |

| Anti-allergic | Hyaluronidase Inhibition | Rabdosiin exhibited the highest inhibitory activity among the tested caffeic acid-containing compounds[3]. |

| Anti-allergic | β-Hexosaminidase Release Inhibition | Rabdosiin inhibited β-hexosaminidase release from cultured cells by over 90% at a concentration of 2 mM[3]. |

| Anti-HIV | - | Suggested as a potential anti-HIV agent, though specific quantitative data on the pure compound are limited. |

Experimental Protocols

This section provides detailed methodologies for the isolation, characterization, and biological evaluation of Rabdosiin.

Isolation and Characterization of Rabdosiin

Rabdosiin can be isolated from various plant sources, including Ocimum sanctum L. The general workflow for its isolation and characterization is outlined below.

Protocol for Isolation:

-

Extraction: Air-dried and powdered plant material (e.g., aerial parts of Ocimum sanctum) is extracted with a suitable solvent system, such as a methanol:water (7:3) mixture, at room temperature. The extraction is typically repeated multiple times to ensure maximum yield.

-

Solvent Partitioning: The crude extract is concentrated under reduced pressure and then subjected to solvent-solvent partitioning. For instance, the aqueous extract can be partitioned successively with solvents of increasing polarity, such as ethyl acetate (B1210297) and n-butanol, to separate compounds based on their polarity. Rabdosiin is typically found in the more polar fractions.

-

Column Chromatography: The fraction enriched with Rabdosiin is subjected to column chromatography over silica (B1680970) gel. A gradient elution system, for example, with a mixture of dichloromethane (B109758) and methanol, is used to separate the components. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing Rabdosiin are further purified using preparative HPLC on a C18 column. A suitable mobile phase, such as a gradient of methanol and water, is employed to obtain the pure compound.

Protocol for Characterization:

-

Thin Layer Chromatography (TLC): TLC on silica gel plates is used throughout the isolation process to monitor the separation and purity of the fractions. A suitable solvent system is used for development, and the spots are visualized under UV light and/or by spraying with a suitable reagent.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The structure of the isolated Rabdosiin is confirmed by ¹H and ¹³C NMR spectroscopy. The sample is dissolved in a suitable deuterated solvent (e.g., CD₃OD), and the spectra are recorded on a high-field NMR spectrometer. 2D NMR techniques such as COSY, HSQC, and HMBC are used for complete structural assignment.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of Rabdosiin.

Biological Assays

Protocol for MTT Cytotoxicity Assay:

-

Cell Seeding: Human cancer cell lines (e.g., MCF-7, SKBR3, HCT-116) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of Rabdosiin (typically ranging from 6.25 to 200 µg/mL) for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium containing MTT is removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

IC₅₀ Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the log of the compound concentration.

Signaling Pathways

The precise molecular mechanisms underlying the biological activities of Rabdosiin are still under investigation. However, studies on related compounds and plant extracts from the Rabdosia genus suggest that the anti-inflammatory effects may be mediated through the modulation of key inflammatory signaling pathways. One such pathway is the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling cascade.

In this proposed mechanism, inflammatory stimuli such as lipopolysaccharide (LPS) activate Toll-like receptor 4 (TLR4), which in turn triggers the phosphorylation of MAPKs (ERK, JNK, and p38) and the activation of the IKK complex. IKK phosphorylates IκBα, leading to its degradation and the subsequent release and nuclear translocation of the NF-κB p65/p50 dimer. In the nucleus, NF-κB, along with other transcription factors like AP-1 (activated by the MAPK pathway), induces the expression of pro-inflammatory genes, including cytokines (TNF-α, IL-1β, IL-6) and enzymes (iNOS, COX-2). Rabdosiin is hypothesized to exert its anti-inflammatory effects by inhibiting the phosphorylation of MAPKs and the activation of the IKK complex, thereby suppressing the entire downstream inflammatory cascade.

Conclusion

Rabdosiin is a promising natural product with a well-defined chemical structure and significant biological activities, particularly in the realm of cancer and inflammation. This technical guide has provided a detailed overview of its chemical properties, stereochemistry, and known biological effects, supported by quantitative data and experimental protocols. The elucidation of its potential modulatory effects on the MAPK/NF-κB signaling pathway offers a foundation for further mechanistic studies. Continued research into the synthesis of Rabdosiin analogs and a deeper understanding of its molecular targets will be crucial for harnessing its therapeutic potential in drug development.

References

The Antioxidant Prowess of Rabdosin: A Deep Dive into its Core Mechanisms

For Immediate Release

[City, State] – December 19, 2025 – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look at the antioxidant mechanisms of Rabdosin, a natural compound with significant therapeutic potential. The guide meticulously details the molecular pathways and direct radical-scavenging activities that underpin its protective effects against oxidative stress.

Rabdosin, an active component isolated from the plant Rabdosia, has demonstrated notable antioxidant properties. This guide synthesizes current research to provide a clear understanding of how Rabdosin functions at a cellular level to combat the damaging effects of free radicals.

Dual-Action Antioxidant Strategy of Rabdosin

Rabdosin employs a two-pronged approach to mitigate oxidative stress: direct neutralization of reactive oxygen species (ROS) and modulation of key cellular signaling pathways that bolster the cell's endogenous antioxidant defenses.

Direct Radical Scavenging Activities

At its core, Rabdosin is an effective scavenger of harmful free radicals. It has been shown to exhibit potent activity against superoxide (B77818) anion radicals and hydroxyl radicals, two of the most damaging ROS in biological systems.[1] This direct scavenging ability provides an immediate line of defense against oxidative damage.

The antioxidant capacity of Rabdosin and its derivatives has been quantified in various in vitro assays. For instance, a study on disodium (B8443419) rabdosiin (B45785), a derivative of Rabdosin, demonstrated significant radical scavenging and reducing power abilities.[2][3]

Table 1: Antioxidant and Enzyme Inhibitory Activities of Disodium Rabdosin [2]

| Assay | Activity (mg Trolox Equivalents/g) |

| DPPH Radical Scavenging | 96.00 |

| ABTS Radical Scavenging | 441.97 |

| Cupric Ion Reducing Antioxidant Capacity (CUPRAC) | 720.81 |

| Ferric Reducing Antioxidant Power (FRAP) | 413.94 |

| Enzyme Inhibition | Activity (mg Galantamine Equivalents/g) |

| Acetylcholinesterase (AChE) Inhibition | 4.32 |

| Butyrylcholinesterase (BChE) Inhibition | 3.63 |

| Enzyme Inhibition | Activity (mmol Acarbose Equivalents/g) |

| α-Amylase Inhibition | 3.83 |

Modulation of Cellular Signaling Pathways

Beyond direct scavenging, Rabdosin influences critical signaling pathways that regulate the cellular antioxidant response. The two primary pathways implicated in its mechanism of action are the Nrf2-ARE and MAPK signaling pathways.

Nrf2-ARE Signaling Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. When activated, it translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a suite of protective genes, including those for antioxidant enzymes. While direct evidence for Rabdosin's activation of the Nrf2 pathway is still emerging, the mechanism is a key area of investigation for similar natural compounds.

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a key regulator of cellular processes, including the response to oxidative stress. Studies on related compounds, such as rabdoternin E, have shown that they can induce apoptosis in cancer cells by targeting the ROS/p38 MAPK/JNK signaling pathway.[4] This suggests that Rabdosin may exert part of its antioxidant effect by modulating this pathway, thereby influencing cell fate in response to oxidative stress.

Experimental Protocols

This guide provides detailed methodologies for the key experiments used to elucidate Rabdosin's antioxidant activity. These protocols are essential for researchers looking to replicate or build upon existing findings.

DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to assess the free radical scavenging ability of a compound. The protocol involves preparing a DPPH solution and measuring the change in absorbance at 517 nm after the addition of the test compound.

Protocol Details:

-

DPPH Solution Preparation: Dissolve DPPH in methanol (B129727) to a final concentration of 0.1 mM.

-

Sample Preparation: Prepare a stock solution of Rabdosin in a suitable solvent and make serial dilutions.

-

Reaction: Add a specific volume of each Rabdosin dilution to the DPPH solution. A blank containing only the solvent and DPPH is also prepared.

-

Incubation: The mixtures are incubated in the dark at room temperature for 30 minutes.

-

Measurement: The absorbance of each solution is measured at 517 nm using a spectrophotometer.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC50 value, the concentration of Rabdosin required to scavenge 50% of the DPPH radicals, is then determined from a dose-response curve.

Western Blot Analysis for Nrf2 Activation

Western blotting is a key technique to investigate the activation of the Nrf2 pathway by measuring the protein levels of Nrf2 in the nucleus and the expression of its downstream target, Heme Oxygenase-1 (HO-1).

Protocol Details:

-

Cell Treatment: Culture appropriate cells (e.g., HepG2) and treat with various concentrations of Rabdosin for specific time periods.

-

Protein Extraction: Perform nuclear and cytoplasmic fractionation to separate proteins from different cellular compartments.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies specific for Nrf2, HO-1, and loading controls (e.g., Lamin B for nuclear fraction, β-actin for cytoplasmic fraction).

-

Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify the band intensities using densitometry software and normalize to the loading control to determine the relative protein expression levels.[5][6][7]

Conclusion

Rabdosin presents a multifaceted mechanism of antioxidant activity, combining direct radical scavenging with the modulation of key cellular signaling pathways. This in-depth guide provides a valuable resource for the scientific community, paving the way for further research into the therapeutic applications of this promising natural compound in diseases associated with oxidative stress.

References

- 1. Antiallergic activities of rabdosiin and its related compounds: chemical and biochemical evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Exploring the therapeutic potential of rabdoternin E in lung cancer treatment: Targeting the ROS/p38 MAPK/JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

Rabdosiin: A Potential Neuroprotective Agent - An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rabdosiin (B45785), a natural compound found in plants of the Rabdosia genus, is emerging as a promising candidate for neuroprotective therapies. While direct research on Rabdosiin is still in its early stages, evidence suggests its potential to mitigate neuronal damage through antioxidant and anti-inflammatory mechanisms. This guide provides a comprehensive overview of the current understanding of Rabdosiin's neuroprotective potential, drawing upon available data and insights from the closely related and well-studied compound, Oridonin, also derived from Rabdosia. This document outlines key signaling pathways, summarizes available quantitative data, and provides detailed experimental protocols to facilitate further research and development in this area.

Introduction

Neurodegenerative diseases, such as Alzheimer's disease, Parkinson's disease, and ischemic stroke, represent a significant and growing global health burden. A key pathological feature common to these conditions is the progressive loss of neuronal structure and function, often driven by oxidative stress and chronic neuroinflammation. Consequently, therapeutic strategies aimed at protecting neurons from these insults are of paramount interest.

Rabdosiin, a phenolic compound, has demonstrated notable antioxidant and anti-allergic properties. Its ability to scavenge reactive oxygen species (ROS) suggests a potential role in counteracting the oxidative damage inherent in neurodegenerative processes[1]. This guide synthesizes the existing, albeit limited, data on Rabdosiin and complements it with the more extensive research on Oridonin, a structurally similar diterpenoid from the same genus, to provide a robust framework for understanding and exploring the neuroprotective effects of Rabdosiin.

Mechanisms of Neuroprotection

The neuroprotective effects of compounds like Rabdosiin and Oridonin are believed to be mediated through the modulation of several key signaling pathways involved in cellular stress responses, inflammation, and survival.

Anti-inflammatory Effects via NF-κB Signaling

Chronic neuroinflammation is a hallmark of many neurodegenerative diseases. The transcription factor NF-κB is a central regulator of the inflammatory response, promoting the expression of pro-inflammatory cytokines and enzymes.

-

Mechanism: Oridonin has been shown to inhibit the activation of the NF-κB pathway.[2][3][4][5] It can prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This inhibition leads to a reduction in the nuclear translocation of NF-κB and a decrease in the expression of inflammatory mediators such as TNF-α, IL-1β, IL-6, iNOS, and COX-2.[3][6]

Antioxidant Effects via Nrf2 Signaling

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defenses, is a major contributor to neuronal damage. The Nrf2 signaling pathway is a critical regulator of the cellular antioxidant response.

-

Mechanism: Oridonin has been demonstrated to activate the Nrf2 pathway.[3][7] It is proposed that Oridonin promotes the nuclear translocation of Nrf2, which then binds to the antioxidant response element (ARE) in the promoter regions of various antioxidant genes, leading to their increased expression. This includes enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

Pro-survival Effects via PI3K/Akt Signaling

The PI3K/Akt signaling pathway is crucial for promoting cell survival, growth, and proliferation. Its activation can protect neurons from apoptotic cell death.

-

Mechanism: Oridonin has been shown to activate the PI3K/Akt pathway.[2][7] This activation can lead to the phosphorylation and inhibition of pro-apoptotic proteins and the activation of transcription factors that promote the expression of survival genes.

References

- 1. Antiallergic activities of rabdosiin and its related compounds: chemical and biochemical evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Oridonin: A Review of Its Pharmacology, Pharmacokinetics and Toxicity [frontiersin.org]

- 3. Therapeutic Potential of Oridonin and Its Analogs: From Anticancer and Antiinflammation to Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oridonin attenuates Aβ1-42-induced neuroinflammation and inhibits NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Oridonin Attenuates Aβ1–42-Induced Neuroinflammation and Inhibits NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Oridonin prevents oxidative stress‐induced endothelial injury via promoting Nrf‐2 pathway in ischaemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Anti-HIV Properties of Rabdosiin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the anti-HIV properties of Rabdosiin, a naturally occurring caffeic acid derivative. The document summarizes the available quantitative data, outlines detailed experimental protocols for assessing its activity, and explores potential mechanisms of action, including its inhibitory effects on key viral enzymes and its potential modulation of cellular signaling pathways.

Quantitative Data on the Anti-HIV Activity of Rabdosiin

Rabdosiin has demonstrated inhibitory activity against HIV-1 integrase, a crucial enzyme for viral replication. The following tables summarize the available quantitative data for Rabdosiin and its salt form, as well as its cytotoxicity.

Table 1: Anti-HIV-1 Integrase Activity of Rabdosiin

| Compound | IC50 (µM) | Target |

| Rabdosiin | 21 | HIV-1 Integrase |

| K+/Na+ Rabdosiin | 1.8 | HIV-1 Integrase |

Table 2: Cytotoxicity of Rabdosiin

| Compound | CC50 (µM) | Cell Line |

| Rabdosiin | 60-70 | Not Specified |

Experimental Protocols

While the precise protocols used to generate the above data for Rabdosiin are not publicly available, this section provides detailed, representative methodologies for the key experiments typically employed to evaluate the anti-HIV properties of a compound like Rabdosiin.

HIV-1 Integrase Inhibition Assay (3'-Processing and Strand Transfer)

This assay determines the ability of a compound to inhibit the two catalytic steps of HIV-1 integrase: 3'-end processing and strand transfer.

a. Materials:

-

Recombinant HIV-1 Integrase

-

Donor DNA substrate (oligonucleotide mimicking the viral DNA end)

-

Target DNA substrate (oligonucleotide mimicking the host DNA)

-

Assay buffer (e.g., 20 mM HEPES, pH 7.5, 10 mM DTT, 10 mM MgCl₂, 0.05% NP-40)

-

Rabdosiin (test compound)

-

Known integrase inhibitor (e.g., Raltegravir) as a positive control

-

96-well plates

-

Detection system (e.g., fluorescence or radioactivity-based)

b. 3'-Processing Assay Protocol:

-

Prepare a reaction mixture containing the assay buffer, donor DNA substrate, and recombinant HIV-1 integrase.

-

Add serial dilutions of Rabdosiin or the positive control to the reaction mixture in a 96-well plate.

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes) to allow the 3'-processing reaction to occur.

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Analyze the reaction products to determine the extent of 3'-processing. This can be done by various methods, such as gel electrophoresis and visualization of the cleaved DNA fragment.

-

Quantify the inhibition at each concentration of Rabdosiin and calculate the IC50 value.

c. Strand Transfer Assay Protocol:

-

Perform the 3'-processing step as described above to generate the processed donor DNA.

-

Add the target DNA substrate to the reaction mixture.

-

Add serial dilutions of Rabdosiin or the positive control.

-

Incubate the plate at 37°C for a defined period (e.g., 60-120 minutes) to allow the strand transfer reaction to occur.

-

Stop the reaction.

-

Analyze the formation of the strand transfer product (integration of donor DNA into target DNA) using an appropriate detection method.

-

Quantify the inhibition and calculate the IC50 value.

HIV-1 Reverse Transcriptase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of HIV-1 reverse transcriptase (RT), which is responsible for converting the viral RNA genome into DNA.

a. Materials:

-

Recombinant HIV-1 Reverse Transcriptase

-

Template/primer (e.g., poly(rA)/oligo(dT))

-

Deoxynucleotide triphosphates (dNTPs), including a labeled dNTP (e.g., ³H-dTTP or a fluorescently labeled dUTP)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.8, 60 mM KCl, 2 mM DTT, 5 mM MgCl₂)

-

Rabdosiin (test compound)

-

Known RT inhibitor (e.g., Nevirapine or AZT) as a positive control

-

96-well filter plates or standard plates with a capture method

-

Scintillation counter or fluorescence plate reader

b. Protocol:

-

Prepare a reaction mixture containing the assay buffer, template/primer, and dNTPs.

-

Add serial dilutions of Rabdosiin or the positive control to the wells of a 96-well plate.

-

Add the recombinant HIV-1 RT to initiate the reaction.

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction and precipitate the newly synthesized DNA onto a filter plate or capture it using a biotin-streptavidin system.

-

Wash the wells to remove unincorporated labeled dNTPs.

-

Measure the amount of incorporated label using a scintillation counter or fluorescence reader.

-

Calculate the percentage of RT inhibition for each concentration of Rabdosiin and determine the IC50 value.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is crucial to determine if the observed antiviral activity is due to specific inhibition of the virus or simply due to the compound being toxic to the host cells. The MTT assay is a colorimetric assay that measures cell metabolic activity.

a. Materials:

-

MT-4 (or other susceptible) human T-cell line

-

Complete culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum, penicillin, and streptomycin)

-

HIV-1 viral stock

-

Rabdosiin (test compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., acidified isopropanol (B130326) or DMSO)

-

96-well cell culture plates

-

Microplate reader

b. Protocol:

-

Seed MT-4 cells into a 96-well plate at a suitable density.

-

Add serial dilutions of Rabdosiin to the wells. Include wells with cells only (no compound) as a negative control.

-

Incubate the plate for a period equivalent to the antiviral assay (e.g., 4-5 days) at 37°C in a CO₂ incubator.

-

After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells will metabolize the MTT into formazan (B1609692) crystals.

-

Add the solubilization solution to dissolve the formazan crystals, resulting in a colored solution.

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability at each concentration of Rabdosiin relative to the untreated control cells.

-

Determine the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.

Potential Signaling Pathways and Mechanisms of Action

While direct evidence for Rabdosiin's impact on signaling pathways in the context of HIV is limited, research on related compounds from the Rabdosia genus suggests potential mechanisms that warrant further investigation.

An extract from Rabdosia inflexa has been shown to downregulate pro-inflammatory cytokines and attenuate the phosphorylation of mitogen-activated protein kinases (MAPKs) and the activation of nuclear factor kappa B (NF-κB) in inflammatory models.[1][2] These signaling pathways are also known to be manipulated by HIV to promote its replication and to contribute to the chronic inflammation associated with the disease.

-

NF-κB Signaling Pathway: NF-κB is a key transcription factor that plays a role in the expression of many pro-inflammatory genes. HIV-1 can activate the NF-κB pathway to enhance its own transcription. Inhibition of this pathway could therefore represent an indirect anti-HIV mechanism.

-

MAPK Signaling Pathway: The MAPK pathway is involved in a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. HIV can modulate this pathway to its advantage. Targeting the MAPK pathway could interfere with the viral life cycle.

Based on these findings, it is plausible that Rabdosiin may exert its anti-HIV effects not only through direct inhibition of viral enzymes like integrase but also by modulating host cell signaling pathways that are critical for viral replication and pathogenesis.

Visualizations

The following diagrams illustrate the potential mechanisms of action and experimental workflows described in this guide.

Figure 1: Potential inhibition points of Rabdosiin in the HIV lifecycle.

Figure 2: Workflow for HIV-1 Integrase Inhibition Assay.

Figure 3: Hypothesized modulation of signaling pathways by Rabdosiin.

References

Rabdosiin: A Promising Diterpenoid for Antiproliferative Drug Development

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Rabdosiin, a diterpenoid compound, has emerged as a molecule of interest in oncology research due to its demonstrated antiproliferative properties against various cancer cell lines. This technical guide provides a comprehensive overview of the existing scientific data on Rabdosiin's potential as an anticancer agent, with a focus on its cytotoxic effects, induction of apoptosis, and the experimental methodologies used to elucidate these activities. This document is intended to serve as a resource for researchers, scientists, and professionals in the field of drug development who are exploring novel therapeutic candidates.

Antiproliferative Activity of Rabdosiin

Rabdosiin has been shown to exhibit significant cytotoxic effects against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency in inhibiting biological processes, have been determined through in vitro studies.

Quantitative Data on Cytotoxicity

The antiproliferative activity of Rabdosiin has been quantified against a panel of human cancer cell lines. The IC50 values from a key study are summarized in the table below.[1]

| Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 75 ± 2.12 | ~185 |

| SKBR3 | Breast Adenocarcinoma | 83 ± 3.54 | ~205 |

| HCT-116 | Colorectal Carcinoma | 84 ± 7.78 | ~207 |

Note: The conversion to µM is an approximation based on the molecular weight of Rabdosiin (C22H28O7), which is approximately 404.45 g/mol .

Importantly, the same study demonstrated that Rabdosiin exhibited very low cytotoxicity against normal peripheral blood mononuclear cells (PBMCs), suggesting a potential for selective action against cancer cells.[1]

Mechanism of Action: Induction of Apoptosis

The primary mechanism underlying the antiproliferative effect of Rabdosiin is the induction of apoptosis, or programmed cell death. This is a crucial characteristic for an anticancer agent, as it allows for the elimination of malignant cells in a controlled manner.

Studies have shown that treatment with Rabdosiin leads to a significant, concentration-dependent increase in the percentage of apoptotic cells in cancer cell lines such as MCF-7, SKBR3, and HCT-116.[1] While the precise signaling pathways governed by Rabdosiin are yet to be fully elucidated, the induction of apoptosis suggests an interaction with the intrinsic and/or extrinsic apoptotic pathways.

Potential Signaling Pathways

Based on the apoptotic response, it is hypothesized that Rabdosiin may influence key regulators of apoptosis. The diagram below illustrates a generalized apoptotic signaling pathway that could be potentially modulated by Rabdosiin. Further research is required to identify the specific molecular targets of Rabdosiin within this cascade.

Caption: Potential apoptotic pathways influenced by Rabdosiin.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of Rabdosiin's antiproliferative activity.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

-

Cell Culture: Human cancer cell lines (MCF-7, SKBR3, HCT-116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of Rabdosiin (typically in a range from 6.25 to 200 µg/mL) for a specified duration (e.g., 72 hours).[1] A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a further 4 hours.

-

Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

References

Rabdosiin: A Technical Guide to its Modulation of Inflammatory Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rabdosiin (B45785), a natural compound isolated from various medicinal plants, has demonstrated significant anti-inflammatory properties. This technical guide provides an in-depth analysis of the molecular mechanisms by which Rabdosiin modulates key inflammatory signaling pathways. It is intended for researchers, scientists, and professionals in drug development seeking to understand and leverage the therapeutic potential of Rabdosiin. This document summarizes quantitative data on its efficacy, details relevant experimental protocols, and visualizes the complex signaling cascades it influences.

Introduction

Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation is a hallmark of numerous chronic diseases. Rabdosiin has emerged as a promising anti-inflammatory agent.[1][2] This guide delves into the core mechanisms of Rabdosiin's action, focusing on its ability to interfere with critical inflammatory signaling pathways, thereby reducing the production of pro-inflammatory mediators.

Core Mechanisms of Action: Modulation of Inflammatory Signaling Pathways

Rabdosiin exerts its anti-inflammatory effects primarily through the inhibition of three major signaling pathways: the Nuclear Factor-kappa B (NF-κB) pathway, the Mitogen-Activated Protein Kinase (MAPK) pathway, and the NOD-like Receptor Python domain-containing 3 (NLRP3) inflammasome.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. Rabdosiin has been shown to significantly inhibit this pathway. In its inactive state, NF-κB is sequestered in the cytoplasm by the inhibitor of kappa B (IκB) proteins. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory cytokines.[3]

Rabdosiin intervenes by downregulating the phosphorylation of IκB and the p65 subunit of NF-κB.[4] This action prevents the degradation of IκB and the subsequent nuclear translocation of NF-κB, effectively halting the inflammatory cascade.[3]

Attenuation of the MAPK Signaling Pathway

The MAPK signaling pathway, comprising cascades of protein kinases, plays a crucial role in translating extracellular stimuli into cellular responses, including inflammation.[3] Rabdosiin has been observed to markedly attenuate the phosphorylation of key components of the MAPK pathway.[3][5] By doing so, it suppresses the downstream activation of transcription factors that regulate the expression of inflammatory mediators.

Suppression of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multiprotein complex that, upon activation by danger signals, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18.[6][7] Oridonin, a compound related to Rabdosiin and extracted from Rabdosia rubescens, has been shown to strongly suppress NLRP3 inflammasome activation by blocking the formation of the inflammasome complex itself.[6][7] This inhibition occurs without affecting the protein levels of NLRP3, ASC, caspase-1, or pro-IL-1β, suggesting a direct interference with the assembly process.[6][7]

Quantitative Data on the Anti-inflammatory Effects of Rabdosiin and Related Compounds

The following tables summarize the quantitative data from various studies, highlighting the efficacy of Rabdosiin and related compounds in modulating inflammatory responses.

Table 1: Effect of Rabdosiin and Related Compounds on Pro-inflammatory Mediators

| Compound/Extract | Model System | Target | Effect | Reference |

| Rabdosia inflexa (RI) Extract | HCl/EtOH-induced gastric ulcer in mice | TNF-α, IL-1β, IL-6, iNOS, COX-2 (gene expression) | Significantly downregulated | [3][5] |

| Rabdosia inflexa (RI) Extract | LPS-stimulated RAW 264.7 cells | Nitric Oxide (NO) and Reactive Oxygen Species (ROS) production | Effectively attenuated | [3][5] |

| Rabdosichuanin C (RC) | LPS-stimulated RAW 264.7 cells | TNF-α, IL-6, iNOS, CD-86 (mRNA and protein levels) | Significantly reduced | [4] |

| Oridonin | LPS and nigericin-stimulated primary macrophages | NLRP3 inflammasome activation | Strongly suppressed | [6][7] |

| Rabdosiin | Cultured cells | β-hexosaminidase release | >90% inhibition at 2 mM | [8] |

Table 2: Inhibitory Effects on Signaling Pathway Components

| Compound/Extract | Model System | Target Pathway Component | Effect | Reference |

| Rabdosia inflexa (RI) Extract | LPS-stimulated RAW 264.7 cells and gastric tissue | Phosphorylation of IκBα and NF-κB p65 | Significantly inhibited | [3] |

| Rabdosia inflexa (RI) Extract | Gastric tissue | MAPK phosphorylation | Markedly attenuated | [3][5] |

| Rabdosichuanin C (RC) | LPS-stimulated RAW 264.7 cells | IκB and p65 protein phosphorylation | Downregulated | [4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are representative protocols for key experiments used to evaluate the anti-inflammatory effects of Rabdosiin.

Cell Culture and Treatment (RAW 264.7 Macrophages)

-

Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are pre-treated with varying concentrations of Rabdosiin for a specified period (e.g., 1 hour) before being stimulated with an inflammatory agent such as lipopolysaccharide (LPS; e.g., 1 µg/mL) for a designated time (e.g., 24 hours).

Western Blot Analysis for Signaling Protein Phosphorylation

-

Protein Extraction: Following treatment, cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration is determined using a BCA protein assay kit.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of target proteins (e.g., phospho-IκBα, total IκBα, phospho-p65, total p65, phospho-ERK, etc.).

-

Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

-

Sample Collection: The cell culture supernatant is collected after the treatment period.

-

Assay Procedure: The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the supernatant are measured using commercially available ELISA kits according to the manufacturer's instructions.

-

Data Analysis: The absorbance is read at 450 nm using a microplate reader, and the cytokine concentrations are calculated based on a standard curve.

In Vivo Model of Inflammation (e.g., Carrageenan-Induced Paw Edema)

-

Animal Model: An acute inflammatory response is induced in rodents (e.g., rats or mice) by injecting a phlogistic agent like carrageenan into the paw.[9][10]

-

Drug Administration: Rabdosiin or a vehicle control is administered (e.g., orally or intraperitoneally) at a specific time point before the carrageenan injection.

-

Measurement of Edema: The paw volume is measured at various time intervals after the carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume in the Rabdosiin-treated group to the control group.

Visualizing the Molecular Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the signaling pathways modulated by Rabdosiin and a typical experimental workflow.

Caption: Rabdosiin's inhibition of the NF-κB signaling pathway.

Caption: Rabdosiin's attenuation of the MAPK signaling pathway.

Caption: Inhibition of NLRP3 inflammasome assembly by Rabdosiin-related compounds.

Caption: A typical experimental workflow for evaluating Rabdosiin's anti-inflammatory effects.

Conclusion and Future Directions

Rabdosiin presents a compelling profile as a multi-target anti-inflammatory agent. Its ability to concurrently inhibit the NF-κB and MAPK pathways, along with the NLRP3 inflammasome, underscores its potential for the development of novel therapeutics for a range of inflammatory disorders. Future research should focus on elucidating the precise molecular interactions of Rabdosiin with its targets, optimizing its bioavailability and delivery, and conducting comprehensive preclinical and clinical trials to validate its therapeutic efficacy and safety in human diseases. The detailed understanding of its mechanisms of action provided in this guide serves as a foundational resource for these future endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. Rabdosichuanin C inhibits productions of pro-inflammatory mediators regulated by NF-κB signaling in LPS-stimulated RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-Inflammatory and Gastroprotective Roles of Rabdosia inflexa through Downregulation of Pro-Inflammatory Cytokines and MAPK/NF-κB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. Antiallergic activities of rabdosiin and its related compounds: chemical and biochemical evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anti-inflammatory effect of Chandrashura (Lepidium sativum Linn.) an experimental study - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Preliminary Screening of Rabdosiin for Anticancer Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro screening of Rabdosiin, a lignan (B3055560) isolated from Ocimum sanctum L. (Holy Basil), for its potential as an anticancer agent. The document details its cytotoxic and apoptotic effects on various human cancer cell lines, outlines the experimental protocols used for its evaluation, and visualizes the associated biological pathways and workflows.

In Vitro Cytotoxicity Assessment

The initial phase of screening Rabdosiin involved determining its cytotoxic effects against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency in inhibiting biological or biochemical functions, was established using a colorimetric-based MTT assay.[1][2]

1.1 Quantitative Cytotoxicity Data

Rabdosiin (referred to as compound 6 in the source study) demonstrated significant cytotoxic activity against human breast (MCF-7, SKBR3) and colon (HCT-116) cancer cell lines after 72 hours of exposure.[1][3] Notably, the compound exhibited considerably lower toxicity against normal human peripheral blood mononuclear cells (PBMCs), suggesting a degree of selectivity for cancer cells, which is a promising characteristic for a potential therapeutic agent.[1][4]

| Compound | Cell Line | Cell Type | IC50 (µg/mL) a |

| (-)-Rabdosiin | MCF-7 | Breast Cancer (ER+, PR+, HER2-) | 75 ± 10.1 |

| SKBR3 | Breast Cancer (ER-, PR-, HER2+) | 85 ± 7.5 | |

| HCT-116 | Colon Cancer | 80 ± 5.5 | |

| Doxorubicin (Control) | All Cell Lines | N/A | ≤ 0.20 µM |

| (-)-Rabdosiin | PBMCs | Normal Blood Cells | Very Low Cytotoxicity |

a IC50 values represent the mean ± standard deviation from three independent experiments. Data sourced from Flegkas et al., 2018.[3]

Mechanism of Action: Induction of Apoptosis

To understand the mechanism behind its cytotoxic activity, Rabdosiin was investigated for its ability to induce programmed cell death, or apoptosis. Flow cytometry analysis following annexin (B1180172) V and propidium (B1200493) iodide (PI) staining was used to quantify the percentages of apoptotic and necrotic cells.

2.1 Experimental Workflow for Anticancer Screening

The screening process follows a logical progression from compound isolation to multi-faceted cellular assays to determine bioactivity and mechanism of action.

Caption: Workflow for the preliminary anticancer screening of Rabdosiin.

2.2 Apoptosis Quantification

Treatment with Rabdosiin led to a concentration-dependent increase in apoptosis in all tested cancer cell lines.[1] At a concentration of 80 µg/mL, approximately 50% of the cells were driven to apoptosis after 72 hours.[5] The results distinguish between early apoptosis (Annexin V positive, PI negative) and late apoptosis/necrosis (Annexin V positive, PI positive).

| Cell Line | Rabdosiin Conc. (µg/mL) | Early Apoptosis (%) | Late Apoptosis / Necrosis (%) |

| MCF-7 | 40 | ~18% | ~5% |

| 80 | ~30% | ~20% | |

| SKBR3 | 40 | ~20% | ~6.5% |

| 80 | ~35% | ~15% | |

| HCT-116 | 40 | ~13.5% | ~4% |

| 80 | ~25% | ~25% |

Percentages are approximate values derived from graphical data in Flegkas et al., 2018.[1][3]

2.3 Visualizing the Apoptotic Pathway

Rabdosiin's induction of apoptosis is a critical component of its anticancer activity. The process involves a cascade of molecular events leading to distinct cellular states that can be identified via flow cytometry.

Caption: Rabdosiin induces a shift from viable cells to apoptotic states.

2.4 Proposed Signaling Pathways

While the precise signaling cascade initiated by Rabdosiin is still under investigation, related natural compounds such as Oridonin (isolated from the Rabdosia genus) are known to exert their anticancer effects by modulating key signaling pathways.[6] These pathways often involve the regulation of proteins critical for cell cycle progression, survival, and apoptosis, such as those in the PI3K/Akt and p53-mediated pathways.[6] Rabdosiin may act through similar mechanisms.

Caption: Proposed signaling pathways modulated by Rabdosiin.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are based on the methods described for Rabdosiin's preliminary screening.[1][3]

3.1 Cell Viability (MTT) Assay

This colorimetric assay measures the reduction of yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals by metabolically active cells, providing an indirect measure of cell viability.[7]

-

Cell Seeding: Plate cells (MCF-7, SKBR3, HCT-116) in 96-well plates at a density of 5 x 10³ cells per well.[3]

-

Adhesion: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cells to adhere.[3]

-

Compound Treatment: Prepare stock solutions of Rabdosiin in DMSO. Dilute the compound in culture medium to achieve a final concentration range of 6.25 to 200.0 µg/mL. Replace the existing medium with the compound-containing medium.[3]

-

Incubation: Incubate the cells with the compound for 72 hours under the same conditions.[3]

-

MTT Addition: Add MTT solution to each well and incubate for a period that allows for formazan crystal formation (typically 2-4 hours).

-

Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Data Acquisition: Measure the optical density (absorbance) of the wells using a microplate reader at an appropriate wavelength.

-

IC50 Calculation: Calculate the IC50 value by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[1]

3.2 Apoptosis Detection by Flow Cytometry

This method uses Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane during early apoptosis) and Propidium Iodide (PI, a fluorescent nucleotide stain that cannot cross the membrane of live cells, thus marking necrotic or late apoptotic cells) to differentiate between cell populations.[4]

-

Cell Seeding: Plate cells in 24-well plates at a density of 3 x 10⁵ cells/mL (2 mL per well).[3]

-

Adhesion: Allow cells to adhere overnight in a 5% CO₂ incubator at 37°C.[3]

-

Compound Treatment: Treat cells with desired concentrations of Rabdosiin (e.g., 40 µg/mL and 80 µg/mL) for 72 hours. Include a vehicle control (e.g., 0.5% DMSO).[3]

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge to pellet the cells and wash with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cell pellet in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark at room temperature for approximately 15 minutes.

-

Data Acquisition: Analyze the stained cells using a flow cytometer. The data will allow for the quantification of four cell populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).[1]

Conclusion and Future Directions

The preliminary screening of (-)-Rabdosiin reveals it to be a promising natural compound with significant, selective cytotoxic activity against human breast and colon cancer cell lines.[1] Its primary mechanism of action appears to be the induction of apoptosis. The low toxicity observed in normal PBMCs further enhances its potential as a scaffold for developing a selective anticancer drug.[1][4]

Future research should focus on elucidating the specific molecular targets and signaling pathways modulated by Rabdosiin. In vivo studies using animal models are necessary to validate these in vitro findings and to assess the compound's efficacy, pharmacokinetics, and safety profile in a whole-organism context.

References

- 1. Antiproliferative Activity of (-)-Rabdosiin Isolated from Ocimum sanctum L - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Oridonin from Rabdosia rubescens: An emerging potential in cancer therapy – A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. phytojournal.com [phytojournal.com]

The Ethnobotanical Landscape of Rabdosiin-Containing Flora: A Technical Guide for Researchers

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

Rabdosiin, a bioactive compound with demonstrated anti-inflammatory and anti-allergic properties, has been identified in a select number of plant species traditionally employed in ethnobotanical practices. This technical guide provides an in-depth exploration of the ethnobotanical uses, quantitative distribution, and pharmacological activities of Rabdosiin-containing plants. It is designed to serve as a comprehensive resource for researchers and drug development professionals, offering detailed experimental protocols for the isolation and quantification of Rabdosiin and elucidating the key signaling pathways implicated in its therapeutic effects. All quantitative data is presented in structured tables for comparative analysis, and complex biological and experimental processes are visualized through detailed diagrams.

Introduction

Traditional medicine has long utilized a vast array of botanicals for the treatment of human ailments. Scientific investigation into the chemical constituents of these plants has led to the discovery of numerous bioactive compounds with significant therapeutic potential. Rabdosiin, a phenolic compound, is one such molecule that has garnered interest for its pharmacological activities. This guide focuses on the plants known to contain Rabdosiin, their historical and traditional uses, and the modern scientific methodologies employed to study them. The primary species of interest include those from the Isodon (formerly Rabdosia) genus, particularly Rabdosia rubescens (synonymous with Isodon rubescens), and other plants such as Ocimum sanctum (Holy Basil) and Symphytum officinale (Comfrey).

Ethnobotanical Uses of Rabdosiin-Containing Plants

The traditional uses of plants containing Rabdosiin provide a valuable foundation for modern pharmacological research. These applications often correlate with the known biological activities of Rabdosiin and other co-occurring phytochemicals.

Rabdosia rubescens (Isodon rubescens)

Known in Traditional Chinese Medicine as Dong Ling Cao, Rabdosia rubescens has a long history of use for a variety of conditions.[1] Its primary applications include:

-

Anti-inflammatory and Analgesic: Used to treat sore throats, arthritis, and other inflammatory conditions.[1][2]

-

Anticancer: Traditionally employed for various cancers, including those of the esophagus, breast, and liver.[1][2][3] Modern research has focused on its cytotoxic effects on cancer cells.[1]

-

Antimicrobial: Utilized for bacterial and viral infections.[1]

-

Heat-clearing and Detoxification: A common application in TCM for febrile diseases and general detoxification.[4]

Ocimum sanctum (Holy Basil or Tulsi)

Ocimum sanctum is a revered herb in Ayurvedic medicine with a wide range of traditional uses.[5][6][7] While Rabdosiin is not its most abundant compound, its presence contributes to the plant's overall therapeutic profile. Traditional uses include:

-

Respiratory Ailments: Treatment for bronchitis, bronchial asthma, coughs, and colds.[5][8]

-

Anti-inflammatory: Used for skin diseases and arthritis.[5]

-

Metabolic Disorders: Recommended for managing diabetes.[5]

-

Gastrointestinal Issues: Employed for diarrhea and dysentery.[5]

-

Stress and Neurological Conditions: Used as an adaptogen and for painful eye diseases and chronic fever.[5]

Symphytum officinale (Comfrey)

Comfrey (B1233415) has been traditionally used in European folk medicine, primarily for external applications due to the presence of potentially toxic pyrrolizidine (B1209537) alkaloids. Rabdosiin has been identified as a significant phenolic marker in comfrey root.

-

Wound Healing and Tissue Repair: Used topically for bone fractures, hematomas, and muscle and joint pain.

Quantitative Analysis of Rabdosiin and Related Compounds

The concentration of Rabdosiin and other bioactive compounds can vary significantly based on the plant species, part of the plant used, geographical location, and harvest time. This section presents available quantitative data in a structured format.

Table 1: Quantitative Data for Rabdosiin and Other Key Bioactive Compounds

| Plant Species | Compound | Plant Part | Concentration | Analytical Method | Reference |

| Symphytum officinale | Rabdosiin | Root | Varies (used as a phenolic marker) | LC-DAD | |

| Ocimum sanctum | (-)-Rabdosiin | Aerial Parts | Minor compound | Not specified | [9] |

| Rabdosia rubescens | Oridonin | Whole Plant | 0.448% - 0.625% | HPLC | [10][11] |

| Rabdosia rubescens | Ponicidin | Whole Plant | 0.124% - 0.216% | HPLC | [10][11] |

| Rabdosia rubescens | Rosmarinic acid | Not specified | Varies | HPLC | [12] |

| Rabdosia rubescens | Luteolin | Not specified | Varies | HPLC | [12] |

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and quantification of Rabdosiin and related compounds, as well as for assessing their biological activity.

Extraction and Isolation of Rabdosiin from Ocimum sanctum

This protocol is adapted from the methodology described for the isolation of (-)-Rabdosiin.[13][14]

Experimental Workflow for Rabdosiin Isolation

Caption: Workflow for the isolation of (-)-Rabdosiin.

-

Plant Material Preparation: Air-dried and powdered aerial parts of Ocimum sanctum are used as the starting material.

-

Extraction: The powdered plant material is subjected to successive maceration with dichloromethane and a methanol:water (7:3) mixture.

-

Fractionation: The polar extract (methanol:water) is subjected to vacuum liquid chromatography on silica (B1680970) gel, eluting with a gradient of increasing polarity.

-

Sub-fractionation: Fractions containing Rabdosiin, as identified by Thin Layer Chromatography (TLC), are further purified using column chromatography on Sephadex LH-20.

-

Isolation: The final purification of (-)-Rabdosiin is achieved through preparative TLC.

Quantification of Compounds in Rabdosia rubescens by HPLC

This protocol provides a general framework for the High-Performance Liquid Chromatography (HPLC) quantification of various compounds in Rabdosia rubescens, which can be optimized for Rabdosiin.[10][11][12]

HPLC Analysis Workflow

Caption: General workflow for HPLC analysis.

-

Standard and Sample Preparation:

-

Prepare a standard stock solution of Rabdosiin in methanol.

-

Prepare working standard solutions by diluting the stock solution to create a calibration curve.

-

Extract the powdered plant material with a suitable solvent (e.g., methanol or ethanol) using ultrasonication or reflux. Filter the extract before injection.

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 mm × 250 mm, 5 µm).

-

Mobile Phase: A gradient elution system of acetonitrile (B52724) and water (acidified with acetic or formic acid) is typically used. The specific gradient will need to be optimized for Rabdosiin.

-

Flow Rate: Approximately 1.0 mL/min.

-

Detection: UV detection at a wavelength appropriate for Rabdosiin (e.g., 280 nm for phenolic compounds).

-

-

Quantification: The concentration of Rabdosiin in the samples is determined by comparing the peak area to the calibration curve generated from the standard solutions.

Cytotoxicity Assay

This protocol is based on the methodology used to assess the antiproliferative activity of (-)-Rabdosiin.[13][14]

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, SKBR3, HCT-116) are cultured in appropriate media and conditions.

-

Treatment: Cells are seeded in 96-well plates and treated with various concentrations of Rabdosiin for a specified period (e.g., 72 hours).

-

Cell Viability Assessment: Cell viability is determined using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured using a microplate reader.

-

IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated to determine the potency of Rabdosiin in inhibiting cell growth.

Signaling Pathways Modulated by Rabdosiin and Related Compounds

The therapeutic effects of Rabdosiin and other constituents of these medicinal plants are mediated through their interaction with various cellular signaling pathways.

Anti-inflammatory Signaling Pathways

Extracts from Rabdosia species have been shown to exert anti-inflammatory effects by modulating the MAPK and NF-κB signaling pathways.[15] Rabdosiin, as a phenolic compound, is likely to contribute to these effects.

MAPK/NF-κB Signaling Pathway in Inflammation

Caption: Inhibition of MAPK/NF-κB pathway by Rabdosiin.